molecular formula C5H10O2 B6238852 rac-(3R,4R)-4-methyloxolan-3-ol, cis CAS No. 2411104-30-6

rac-(3R,4R)-4-methyloxolan-3-ol, cis

Cat. No.: B6238852
CAS No.: 2411104-30-6
M. Wt: 102.1
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Description

rac-(3R,4R)-4-Methyloxolan-3-ol, cis is a chiral oxolane (tetrahydrofuran) derivative with a hydroxyl group at the C3 position and a methyl group at the C4 position, both in the (R,R)-configuration. The cis designation indicates that these substituents occupy the same face of the five-membered ring. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its stereochemical complexity and functional group versatility. Its molecular formula is inferred as C₅H₁₀O₂, with a molecular weight of 118.13 g/mol (calculated based on structural analogs in and ).

The oxolane ring provides a rigid framework, influencing the compound’s solubility, stability, and reactivity. The hydroxyl group enables participation in hydrogen bonding, while the methyl group introduces steric effects that modulate interactions with enzymes or receptors.

Properties

CAS No.

2411104-30-6

Molecular Formula

C5H10O2

Molecular Weight

102.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Synthesis from 3,4-epoxybutane: One common method involves the ring-opening of 3,4-epoxybutane with a suitable nucleophile, such as methanol, under acidic or basic conditions to yield rac-(3R,4R)-4-methyloxolan-3-ol, cis.

    Hydroboration-Oxidation: Another method includes the hydroboration of 4-methyl-1,3-butadiene followed by oxidation to form the desired oxolane.

Industrial Production Methods

Industrial production often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum complexes can be used to facilitate the ring-closure reactions under controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: rac-(3R,4R)-4-methyloxolan-3-ol, cis can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: 4-methyl-3-oxolanone.

    Reduction: 4-methyloxolan-3-amine.

    Substitution: 4-methyl-3-chloroxolane.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Studies: Utilized in studying enzyme mechanisms and substrate specificity due to its chiral nature.

Medicine

    Pharmaceuticals: Potential precursor in the synthesis of pharmaceutical compounds, especially those requiring chiral purity.

Industry

    Polymer Production: Acts as a monomer or co-monomer in the production of specialized polymers.

Mechanism of Action

The compound exerts its effects primarily through interactions with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the methyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituents Key Functional Groups Molecular Weight (g/mol) Stereochemistry Source
rac-(3R,4R)-4-Methyloxolan-3-ol, cis C₅H₁₀O₂ -OH (C3), -CH₃ (C4) Hydroxyl, Methyl 118.13 (3R,4R), cis Inferred
Rac-(3r,4r)-4-Phenyloxolan-3-ol, cis C₁₀H₁₂O₂ -OH (C3), -C₆H₅ (C4) Hydroxyl, Phenyl 164.20 (3S,4S), cis
Rac-(3r,4s)-4-(Difluoromethyl)oxolan-3-ol C₅H₈F₂O₂ -OH (C3), -CF₂H (C4) Hydroxyl, Difluoromethyl 146.11 (3S,4R)
rac-[(3R,4R)-4-Aminooxolan-3-yl]methanol C₅H₁₁NO₂ -NH₂ (C4), -CH₂OH (C3) Amine, Hydroxymethyl 133.15 (3R,4R)

Key Observations :

  • The difluoromethyl group () introduces electronegativity, enhancing hydrogen-bonding capacity and metabolic stability.
  • Functional Group Reactivity: The amine in rac-[(3R,4R)-4-aminooxolan-3-yl]methanol () enables nucleophilic reactions, unlike the hydroxyl group in the target compound, which is more suited for esterification or etherification.

Physical and Chemical Properties

Limited experimental data are available for the target compound, but comparisons can be drawn from analogs:

Property This compound Rac-(3r,4r)-4-Phenyloxolan-3-ol, cis Rac-(3r,4s)-4-(Difluoromethyl)oxolan-3-ol
Predicted LogP ~0.5 (moderate polarity) ~2.1 (lipophilic due to phenyl) ~0.8 (polarity from -CF₂H)
Solubility (Water) Moderate Low Moderate to high
Collision Cross-Section (CCS) Not reported 146.7 Ų (for [M+H]+) 125.3 Ų (for [M+H]+)

Notes:

  • The difluoromethyl derivative () may exhibit improved bioavailability due to fluorine’s electronegativity and metabolic resistance.

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